Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS number
Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS number
An In-Depth Technical Guide to Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate, a key chemical intermediate in pharmaceutical research. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex organic molecules.
Introduction and Strategic Importance
Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate (CAS No. 898752-34-6) is a fluorinated aromatic ketoester of significant interest in the field of drug development.[1] Its structure, which combines a difluorinated phenyl ring, a ketone, and an ethyl ester, makes it a versatile synthon for constructing a wide array of heterocyclic compounds and other complex molecular architectures. The strategic placement of fluorine atoms on the phenyl ring is particularly noteworthy; fluorine substitution is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a valuable starting material for active pharmaceutical ingredients (APIs).[2][3]
Physicochemical and Structural Data
A clear understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. The key data for Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate are summarized below.
| Property | Value | Source |
| CAS Number | 898752-34-6 | [1] |
| Molecular Formula | C₁₂H₁₂F₂O₃ | [1] |
| Molecular Weight | 242.22 g/mol | [1] |
| Synonym(s) | Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate | [1] |
| Physical Form | White solid | [1] |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | ZPUSZIPFWRQAMA-UHFFFAOYSA-N | [1] |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for synthesizing Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene, with an appropriate acylating agent.[4][5]
Rationale for Method Selection
The Friedel-Crafts acylation is chosen for its efficiency in forming the crucial carbon-carbon bond between the aromatic ring and the keto-group of the side chain. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acylating agent, generating a highly reactive acylium ion that is then attacked by the electron-rich aromatic ring.[5] The acyl group is deactivating, which advantageously prevents polysubstitution, leading to a cleaner reaction profile compared to Friedel-Crafts alkylation.[5]
The logical workflow for this synthesis is depicted below.
Caption: General workflow for the Friedel-Crafts synthesis.
Detailed Experimental Protocol
This protocol is based on established principles of the Friedel-Crafts acylation adapted for the specific target molecule.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
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Acylium Ion Formation: To the cooled suspension, add ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.0 eq.) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Acylation Reaction: Add 1,3-difluorobenzene (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench it by pouring it over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, typically an oil or a semi-solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure white solid product.
Analytical Characterization Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Ar-H (C2, C6) | 7.55 - 7.65 | Doublet of triplets (dt) | 2H | Protons ortho to the carbonyl group are deshielded. Coupling to the para proton and the two meta fluorine atoms. |
| Ar-H (C4) | 7.20 - 7.30 | Triplet of triplets (tt) | 1H | Proton para to the carbonyl group. Coupling to the two ortho protons and two ortho fluorine atoms. |
| -C(=O)CH₂- | 3.25 - 3.35 | Triplet (t) | 2H | Methylene group adjacent to the ketone, deshielded by the carbonyl. Coupled to the other methylene group. |
| -CH₂CO₂Et | 2.70 - 2.80 | Triplet (t) | 2H | Methylene group adjacent to the ester carbonyl. Coupled to the other methylene group. |
| -OCH₂CH₃ | 4.10 - 4.20 | Quartet (q) | 2H | Methylene group of the ethyl ester, coupled to the methyl protons. |
| -OCH₂CH₃ | 1.20 - 1.30 | Triplet (t) | 3H | Methyl group of the ethyl ester, coupled to the methylene protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides confirmation of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C=O | 195 - 198 | Ketone carbonyl carbon, highly deshielded. |
| Ester C=O | 172 - 174 | Ester carbonyl carbon. |
| C-F (Aromatic) | 162 - 165 (d, J ≈ 250 Hz) | Aromatic carbons directly bonded to fluorine, showing a large one-bond C-F coupling constant. |
| C-C=O (Aromatic) | 138 - 141 (t) | Quaternary aromatic carbon attached to the carbonyl group, showing a smaller coupling to the two meta fluorine atoms. |
| C-H (Aromatic, ortho) | 114 - 116 (d) | Aromatic carbons ortho to the carbonyl group, coupled to fluorine. |
| C-H (Aromatic, para) | 110 - 112 (t) | Aromatic carbon para to the carbonyl group, coupled to two fluorine atoms. |
| -OCH₂CH₃ | 60 - 62 | Methylene carbon of the ethyl ester. |
| -C(=O)CH₂- | 33 - 35 | Methylene carbon adjacent to the ketone. |
| -CH₂CO₂Et | 28 - 30 | Methylene carbon adjacent to the ester. |
| -OCH₂CH₃ | 13 - 15 | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 242 | [M]⁺ | Molecular Ion |
| 197 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage at the ketone, forming the 3,5-difluorobenzoyl cation. This is often a base peak. |
| 113 | [C₆H₃F₂]⁺ | Loss of CO from the 3,5-difluorobenzoyl cation. |
Applications in Medicinal Chemistry and Drug Development
Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary utility lies in its role as a precursor for the synthesis of heterocyclic compounds, which are scaffolds for a vast number of drugs.[6][7]
The β-ketoester moiety is particularly reactive and can be used in various cyclization reactions. For example, reaction with hydrazine derivatives can yield pyrazole or pyrazolone rings, while reactions with amidines or guanidines can lead to pyrimidine synthesis. These heterocyclic cores are prevalent in drugs targeting a wide range of diseases. The difluorophenyl group is often incorporated to enhance the biological profile of the final molecule.[2][3]
Caption: Role as a versatile intermediate in API synthesis.
Safety, Handling, and Storage
As a laboratory chemical, Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from structurally similar compounds suggest the following precautions.[8]
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Hazard Statements (Probable):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
-
Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust or vapors.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Conclusion
Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is a strategically important intermediate for the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is robust and scalable. The presence of the difluorinated phenyl ring and the reactive β-ketoester functionality provides medicinal chemists with a versatile platform for the synthesis of novel, potentially potent therapeutic agents. A thorough understanding of its synthesis, analytical characteristics, and safe handling is essential for its successful application in drug discovery and development pipelines.
References
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PubChem. (n.d.). Ethyl 4-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
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Daxin Pharma. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 372-31-6 | Product Name : Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]
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MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Molbank, 2024(1), m1829. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]
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PubChem. (n.d.). Benzocaine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]
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